molecular formula C6H12O6 B118559 D-Galactose-1-13C CAS No. 70849-30-8

D-Galactose-1-13C

Cat. No.: B118559
CAS No.: 70849-30-8
M. Wt: 181.15 g/mol
InChI Key: WQZGKKKJIJFFOK-ZGYLHYIGSA-N
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Description

D-Galactose-1-13C: is an isotope-labeled analogue of D-galactose, where the carbon-1 position is enriched with the carbon-13 isotope. This compound is commonly used in metabolic studies and tracer experiments due to its ability to be tracked in biological systems. The molecular formula of this compound is 13CC5H12O6, and it has a molecular weight of 181.15 g/mol .

Biochemical Analysis

Biochemical Properties

D-Galactose-1-13C participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in patients with classical galactosemia, the catabolism of D-Galactose is severely impaired due to an inherited D-Galactose-1-phosphate uridyltransferase deficiency .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in galactosemic infants on an unrestricted lactose intake, a potentially lethal organ toxicity syndrome develops, presumably because D-Galactose-derived metabolites accumulate within the cells .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Galactose-1-13C can be synthesized through the isotopic labeling of D-galactose. The process involves the incorporation of carbon-13 at the carbon-1 position of the galactose molecule. This can be achieved through chemical synthesis or biosynthetic methods using microorganisms that incorporate the isotope into the sugar during their metabolic processes .

Industrial Production Methods: Industrial production of this compound typically involves the use of labeled precursors in fermentation processes. Microorganisms such as bacteria or yeast are cultured in media containing carbon-13 labeled substrates, which they metabolize to produce this compound. The compound is then extracted and purified for use in research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: D-Galactose-1-13C undergoes various chemical reactions similar to those of unlabeled D-galactose. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: D-Galactose-1-13C is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study carbohydrate metabolism and enzyme kinetics .

Biology: In biological research, it is used to investigate the metabolic pathways of galactose and its role in cellular processes. It helps in understanding the dynamics of galactose utilization and its conversion into other biomolecules .

Medicine: this compound is employed in diagnostic tests to assess liver function and galactose metabolism disorders. It is also used in research on aging and neurodegenerative diseases, where galactose metabolism is implicated .

Industry: In the industrial sector, this compound is used in the production of labeled biomolecules for research and development purposes. It is also utilized in the synthesis of complex carbohydrates and glycoconjugates .

Comparison with Similar Compounds

Uniqueness: D-Galactose-1-13C is unique due to its specific labeling at the carbon-1 position, making it particularly useful for studying the initial steps of galactose metabolism. This specificity allows for detailed analysis of the metabolic pathways and enzyme interactions involving the carbon-1 position of galactose .

Properties

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-ZGYLHYIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447616
Record name D-Galactose-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70849-30-8
Record name D-Galactose-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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